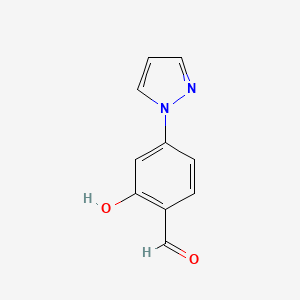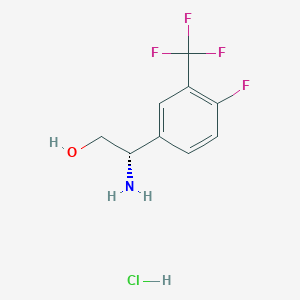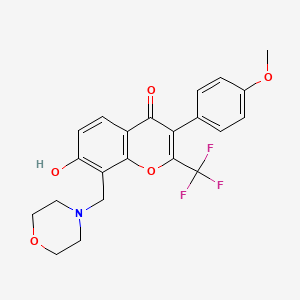
(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical synthesis and analysis of complex organic compounds are fundamental to understanding their potential applications in various fields, including medicinal chemistry and material science. Compounds with intricate structures, such as pyrrolidines, pyrimidinones, and their derivatives, exhibit a wide range of biological and chemical properties, making them subjects of intense research.
Synthesis Analysis
Enantiomerically pure pyrrolidines can be obtained via 1,3-dipolar cycloadditions, demonstrating the importance of stereochemistry in chemical synthesis (Oliveira Udry et al., 2014). Additionally, the synthesis of novel pyrazole derivatives and their potential as antimicrobial and anticancer agents highlights the diverse applications of synthesized compounds (Hafez et al., 2016).
Molecular Structure Analysis
The study of hydrogen-bonded ribbons and sheets in compounds like 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate offers insights into the molecular structures and electronic configurations of complex molecules (Orozco et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of synthesized compounds can lead to novel functionalities and applications. For instance, the autorecycling oxidation of amines and alcohols by certain compounds underlines the significance of redox reactions in synthetic chemistry (Mitsumoto et al., 2004).
Physical Properties Analysis
The synthesis and structural analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds demonstrate the impact of substituents on the physical properties of organic molecules, including their crystal structures and electronic characteristics (Huang et al., 2021).
Chemical Properties Analysis
Investigations into the acid-base properties and complex-forming abilities of compounds like 4,6-dimethyl-2-(1H)-pyrimidinone (thione) reveal the nuanced chemical behaviors that dictate their interactions and stability in various environments (Pod''yachev et al., 1994).
Aplicaciones Científicas De Investigación
Stereospecific Synthesis in Pyrrolidines
- Application : This study discusses the stereospecific synthesis of pyrrolidines, which are vital in the pharmaceutical industry, using 1,3-dipolar cycloadditions involving sugar-derived enones. The methodology provides enantiomerically pure pyrrolidines, essential for developing specific drug molecules (Oliveira Udry et al., 2014).
Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents
- Application : The study synthesizes novel pyrazole derivatives with antimicrobial and anticancer properties. This indicates the potential use of compounds like the one in developing treatments for various diseases (Hafez et al., 2016).
Pyrimidine Linked Pyrazole Heterocyclics for Insecticidal and Antimicrobial Activity
- Application : This research involves synthesizing pyrimidine linked pyrazole heterocyclics and evaluating them for insecticidal and antimicrobial activities, showcasing their potential in agricultural and pharmaceutical industries (Deohate & Palaspagar, 2020).
Antimycobacterial Activity of Nicotinic Acid Hydrazide Derivatives
- Application : The study focuses on synthesizing nicotinic acid hydrazide derivatives and testing them for antimycobacterial activity, highlighting the compound's relevance in tackling bacterial infections (R.V.Sidhaye et al., 2011).
Synthesis and Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives
- Application : This research involves the synthesis of pyrimidinones and oxazinones with antimicrobial properties, indicating the compound's usefulness in developing new antimicrobial agents (Hossan et al., 2012).
Tri-substituted Pyrazoles for Antibacterial and Antioxidant Activities
- Application : The study investigates the synthesis of tri-substituted pyrazoles for their antibacterial and antioxidant activities, showing potential applications in healthcare (Lynda, 2021).
Acid-base Properties and Complex-forming Ability
- Application : This paper examines the acid-base properties and complex-forming abilities of similar pyrimidinone compounds, essential for understanding their behavior in various chemical environments (Pod''yachev et al., 1994).
Antimicrobial and Antiproliferative Activities
- Application : The focus here is on the synthesis of novel heterocycles and their evaluation for antimicrobial and antiproliferative activities, suggesting the potential use of these compounds in medical treatments (Fahim et al., 2021).
Formulation Development for Poorly Water-soluble Compounds
- Application : This study discusses the development of a formulation to increase in vivo exposure of a poorly water-soluble compound, which is crucial for drug delivery and effectiveness (Burton et al., 2012).
Mecanismo De Acción
Target of action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been found to interact with a wide range of targets, including various enzymes and receptors .
Biochemical pathways
Again, this would depend on the specific target. Pyrrolidine derivatives have been found to affect a wide range of biochemical pathways .
Pharmacokinetics
The compound contains a tetrahydro-2H-pyran-4-yl group , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, it might enhance the compound’s lipophilicity, which could improve its absorption and distribution.
Propiedades
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-11-9-12(2)18-16(17-11)22-14-3-6-19(10-14)15(20)13-4-7-21-8-5-13/h9,13-14H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHWIVRJPIAXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)



![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)
![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)
![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)
![methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2490450.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2490451.png)